1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane

Description

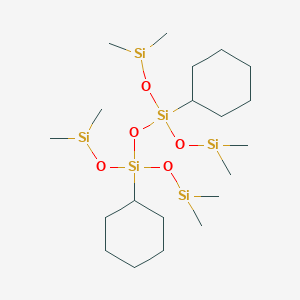

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane (hereafter referred to by its full systematic name) is a disiloxane derivative characterized by a central siloxane backbone (Si–O–Si) with cyclohexyl and dimethylsilyloxy substituents. This compound is notable for its use in lithium secondary batteries, where it enhances high-temperature stability and lifetime characteristics when incorporated into nonaqueous electrolytes . Its structure combines hydrophobic cyclohexyl groups with dimethylsilyloxy moieties, balancing solubility in organic solvents and chemical inertness.

Properties

InChI |

InChI=1S/C20H46O5Si6/c1-26(2)21-30(22-27(3)4,19-15-11-9-12-16-19)25-31(23-28(5)6,24-29(7)8)20-17-13-10-14-18-20/h19-20H,9-18H2,1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALVNFIIACJLRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C1CCCCC1)(O[Si](C)C)O[Si](C2CCCCC2)(O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H46O5Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662323 | |

| Record name | PUBCHEM_45052136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-36-3 | |

| Record name | PUBCHEM_45052136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The compound is commonly synthesized via stepwise condensation and substitution reactions involving chlorosilanes and silanols or their derivatives. The general approach involves:

- Starting with dichlorodisiloxane or related halo-substituted disiloxanes.

- Reacting with cyclohexyl-containing organosilicon intermediates.

- Introducing dimethylsilyloxy groups through nucleophilic substitution or hydrosilylation.

This approach is consistent with methodologies for preparing 1,3-dihalo-1,1,3,3-tetra(organyl)disiloxanes, as described in patent US6284907B1, which details processes employing transition metal catalysts (e.g., palladium, platinum) and active carbon to facilitate selective halogenation and substitution on disiloxane frameworks.

Key Reaction Steps

Catalysts and Conditions

- Catalysts: Transition metals such as palladium(II) chloride and platinum complexes are commonly used to activate halogenated disiloxanes for substitution reactions.

- Solvents: Inert solvents like benzene or n-heptane are preferred to maintain stability and control reaction kinetics.

- Atmosphere: Reactions are typically conducted under argon or nitrogen to prevent hydrolysis and oxidation.

- Temperature: Moderate temperatures (room temperature to 80°C) are used to optimize yields and selectivity.

Research Findings and Optimization

- The use of palladium and platinum catalysts significantly improves the selectivity and yield of halogen substitution steps, minimizing side reactions such as polymerization or degradation of the disiloxane backbone.

- Active carbon has been employed as a support or co-catalyst to enhance catalyst stability and facilitate product isolation.

- Vacuum distillation and filtration are standard post-reaction purification methods to isolate the target compound with high purity.

- Gas chromatography and spectroscopic methods (NMR, IR) are utilized to monitor reaction progress and confirm product structure.

Summary Table of Preparation Method Features

| Feature | Description | Impact on Synthesis |

|---|---|---|

| Starting materials | Dichlorodisiloxane, cyclohexyl silanols, dimethylchlorosilane | Determines substitution pattern and product purity |

| Catalysts | Palladium(II) chloride, platinum complexes | Enhance reaction selectivity and rate |

| Solvents | Benzene, n-heptane | Provide inert environment and solubility |

| Atmosphere | Argon or nitrogen | Prevents hydrolysis and oxidation |

| Temperature range | 20–80°C | Balances reaction kinetics and stability |

| Purification | Vacuum distillation, filtration | Ensures high purity of final product |

| Analytical techniques | GC, NMR, IR spectroscopy | Confirm structure and monitor reactions |

Chemical Reactions Analysis

Condensation Reactions

The compound participates in siloxane condensation reactions , where its dimethylsilyloxy groups (

) react with silanol (

) or alkoxysilane groups to form extended siloxane networks . Key features include:

-

Steric modulation : The cyclohexyl groups hinder reactant accessibility, reducing reaction rates compared to less bulky analogs .

-

Cross-linking efficiency : Limited by steric factors, resulting in lower cross-linking densities in polymer matrices .

Example Reaction Pathway:

Catalysts such as acids or bases accelerate this process, but the bulky cyclohexyl groups necessitate elevated temperatures .

Hydrolysis Stability

-

Si–O bond cleavage occurs, yielding cyclohexanol and dimethylsilanols .

-

Reaction rate : Slower than unsubstituted siloxanes due to steric protection of reactive sites .

Hydrolysis Conditions:

| Condition | Outcome | Byproducts |

|---|---|---|

| pH 2–6 (aqueous) | Minimal degradation | — |

| Concentrated H₂SO₄ | Partial cleavage of Si–O bonds | Cyclohexanol, dimethylsilanols |

| NaOH (50% w/w) | Complete decomposition (prolonged exposure) | Silicate derivatives |

Thermal and Oxidative Stability

The compound demonstrates high thermal stability , with decomposition temperatures exceeding 300°C . Key properties influencing stability:

-

Oxidative resistance : Cyclohexyl groups inhibit radical chain reactions, enhancing stability in oxygen-rich environments .

Steric and Electronic Effects

-

Steric hindrance : Cyclohexyl groups reduce accessibility to reactive sites, slowing nucleophilic substitutions and condensations .

-

Electronic effects : Electron-donating dimethylsilyloxy groups stabilize the siloxane backbone, reducing susceptibility to electrophilic attack .

Comparative Reactivity Table:

| Reaction Type | Relative Rate (vs. Unsubstituted Disiloxane) | Key Factor |

|---|---|---|

| Condensation | 30–50% slower | Steric hindrance |

| Hydrolysis | 70–80% slower | Hydrophobicity |

| Halogenation | Theoretical (not experimentally confirmed) | Steric/electronic |

Scientific Research Applications

Chemical Properties and Characteristics

- Molecular Formula : C20H46O5Si6

- Molecular Weight : 1019.89 g/mol

- Density : 1.015 g/mL at 25°C

- Boiling Point : 315°C

- Flash Point : >230°F

These properties make it a versatile compound in various applications where thermal stability and chemical resistance are required.

Applications in Materials Science

1. Surface Modification

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane is utilized for modifying surfaces to enhance hydrophobicity and chemical resistance. Its ability to form siloxane bonds allows it to create slippery surfaces that reduce friction and wear.

Case Study: Self-Lubricating Surfaces

A study demonstrated the effectiveness of this compound in creating self-lubricating surfaces for mechanical components. The incorporation of siloxane chains significantly reduced friction coefficients compared to untreated surfaces, leading to enhanced durability and performance in high-wear applications .

2. Coatings and Sealants

The compound is also employed in formulating advanced coatings and sealants due to its excellent adhesion properties and resistance to environmental degradation. These coatings are particularly beneficial in automotive and aerospace industries where protective finishes are crucial.

Applications in Chemical Synthesis

1. Precursor for Silicone Polymers

This compound acts as a precursor in the synthesis of silicone-based polymers. Its structure allows for the incorporation of functional groups that can be tailored for specific applications in adhesives, sealants, and elastomers.

Example: Synthesis of Functional Silicones

Research has shown that using this compound as a starting material leads to the production of silicone elastomers with enhanced mechanical properties and thermal stability .

Applications in Nanotechnology

1. Nanocomposites

In nanotechnology, this compound is used to develop nanocomposites that combine organic materials with inorganic nanoparticles. The siloxane backbone provides flexibility while maintaining structural integrity.

Case Study: Enhanced Mechanical Properties

A recent study indicated that incorporating nanoparticles into a matrix of this siloxane compound resulted in nanocomposites with superior tensile strength and thermal stability compared to traditional materials .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Surface Modification | Enhances hydrophobicity and reduces friction | Improved durability and performance |

| Coatings and Sealants | Used in protective coatings for automotive/aerospace | Excellent adhesion and environmental resistance |

| Chemical Synthesis | Precursor for silicone polymers | Tailored functional properties |

| Nanotechnology | Development of nanocomposites | Superior mechanical properties |

Mechanism of Action

The mechanism by which 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane exerts its effects involves its interaction with various molecular targets and pathways. The compound's ability to form stable siloxane bonds makes it useful in creating robust materials and coatings. Its resistance to hydrolysis ensures long-term stability in biological and industrial environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Disiloxanes exhibit diverse properties based on substituent groups. Below is a comparative analysis of structurally analogous compounds:

Structural Analogues with Aromatic Substituents

1,3-Diphenyl-1,1,3,3-tetrakis(dimethylsiloxy)disiloxane

- Structure : Phenyl groups replace cyclohexyl substituents.

- Synthesis : Prepared via hydrolytic condensation of phenyltrimethoxysilane and tetramethyldisiloxane using a solid acid catalyst, achieving 97.5% purity after distillation .

- Properties : Higher hydrophobicity due to aromatic phenyl groups. Used in phenyl-containing silicone resins for thermal stability.

- Applications : Intermediate in high-performance silicones, contrasting with the target compound’s electrolyte role .

- 1,3-Di(p-tolyl)-1,1,3,3-tetramethyldisiloxane Structure: p-Tolyl (4-methylphenyl) groups and methyl substituents. Molecular Weight: 314.58 g/mol, significantly lower than the target compound due to smaller substituents . Physical State: Liquid at room temperature, similar to the target compound. Applications: Used in organosilicon intermediates, lacking the electrochemical utility of the target compound .

Substituent Effects on Physical Properties

Notes:

- *Estimated based on structural similarity.

- Bulky aromatic groups (e.g., phenyl) increase thermal stability but reduce solubility in polar solvents compared to cyclohexyl groups.

Functionalized Disiloxanes for Polymer Chemistry

- Hydroxy-Functionalized Derivatives: Compounds like 1,3-bis(6-hydroxyhexanoylmethyl)-1,1,3,3-tetramethyldisiloxane () feature polar ester or hydroxyl groups, enhancing miscibility in poly(siloxane-urethane) copolymers. These contrast with the target compound’s nonpolar substituents, which prioritize electrolyte compatibility over polymer phase integration .

Vinyl-Functionalized Derivatives :

Platinum-catalyzed 1,3-divinyltetramethyldisiloxane () enables hydrosilylation reactions for crosslinking PDMS. The target compound’s inert substituents preclude such reactivity, favoring electrochemical stability .

Ionic Disiloxanes

Dicationic disiloxanes, such as 1,1,3,3-tetramethyl-1,3-di([1-methylimidazolium]methyl)disiloxane bis(triflimide) (), exhibit ionic liquid behavior with hydrophobicity and high thermal stability. Unlike the target compound, these are used as solvents or catalysts, leveraging ionic character rather than electrochemical enhancement .

Biological Activity

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane (CAS Number: 302912-36-3) is a silicon-based compound with significant potential in various applications, particularly in the fields of materials science and biotechnology. Its unique structure, which includes multiple siloxane (Si-O) linkages and cyclohexyl groups, contributes to its distinctive properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Structure

The compound's linear formula is represented as . It consists of two dicyclohexyl groups attached to a disiloxane backbone with four dimethylsilyloxy groups. This configuration imparts both hydrophobic and oleophobic characteristics, making it suitable for various applications.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 1019.89 g/mol |

| Density | 1.015 g/mL at 25ºC |

| Boiling Point | 315ºC |

| Melting Point | Not available |

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity. The slippery surface created by this compound has been demonstrated to reduce biofilm formation by more than 70% within 24 hours under dynamic flow conditions. This property is particularly beneficial in medical settings where biofilm formation can lead to infections.

Case Study: Biofilm Reduction

In one study involving Pseudomonas aeruginosa, surfaces treated with this compound showed less than 10% colonization after one week compared to untreated surfaces. This indicates the compound's effectiveness as a surface coating in preventing microbial adhesion and growth .

Cytotoxicity

Research has also evaluated the cytotoxic effects of the compound on various cell lines. A study using human fibroblast cells indicated that the compound exhibits low cytotoxicity at concentrations up to 100 µg/mL. Cell viability assays showed over 90% viability at this concentration, suggesting its potential for safe use in biomedical applications.

Biocompatibility

The biocompatibility of this compound has been assessed through in vitro studies. These studies revealed that the compound does not induce significant inflammatory responses in human immune cells, making it a candidate for use in medical devices and implants.

Applications in Biotechnology and Materials Science

The unique properties of this compound make it suitable for various applications:

- Self-Lubricating Surfaces : Its ability to create slippery surfaces can be utilized in reducing friction in mechanical systems.

- Antimicrobial Coatings : The reduction of biofilm formation makes it ideal for coatings in healthcare settings.

- Drug Delivery Systems : Its biocompatibility allows for potential use in drug delivery applications where controlled release is required.

Q & A

Q. What is the molecular structure and key identification data for 1,3-dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane?

The compound features a disiloxane backbone (Si-O-Si) with two cyclohexyl groups and four dimethylsilyloxy substituents. Key identifiers include:

- Molecular Formula : CₙHₘOₖSi₆ (exact formula depends on substituents; see related analogs in ).

- IUPAC Name : Derived from its substituents, e.g., "this compound."

- SMILES/InChIKey : Use quantum-chemistry-based tools (e.g., CC-DPS in ) for precise generation.

- CAS Registry : Related disiloxanes have CAS numbers like 151930-14-2 () or 137407-65-9 ().

Methodology : Validate structural assignments via NMR (¹H, ¹³C, ²⁹Si) and compare with databases like NIST Chemistry WebBook ().

Q. How is this compound synthesized, and what are critical reaction parameters?

A typical synthesis involves hydrosilylation or condensation reactions. For example:

Q. What spectroscopic techniques are used for characterization?

- NMR :

- IR : Strong Si-O-Si asymmetric stretches at ~1070 cm⁻¹ ().

- Mass Spectrometry : Use electron ionization (EI-MS) to detect molecular ions (e.g., m/z 504 for a related disiloxane in ).

Data Analysis : Cross-reference with NIST spectral libraries ().

Advanced Research Questions

Q. How do steric effects from cyclohexyl groups influence reactivity in crosslinking applications?

Cyclohexyl groups introduce steric hindrance, slowing hydrosilylation kinetics but improving thermal stability in crosslinked polymers.

Q. What strategies resolve contradictions in reported vapor pressure data for disiloxanes?

Discrepancies arise from measurement techniques (e.g., static vs. dynamic methods).

- Case Study : For 1,3-dichlorotetramethyldisiloxane ():

- Reported Data : 40.3 kJ/mol at 318 K (Sokolov et al., 1971).

- Resolution : Re-evaluate using the Antoine equation (ln(P) = A − B/(T + C)) with updated parameters.

- Best Practice : Use NIST-recommended protocols () and validate with molecular dynamics simulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.